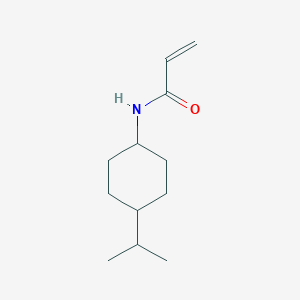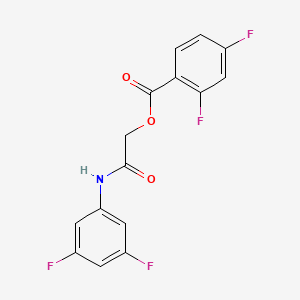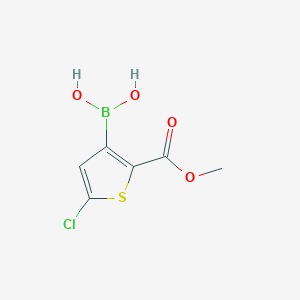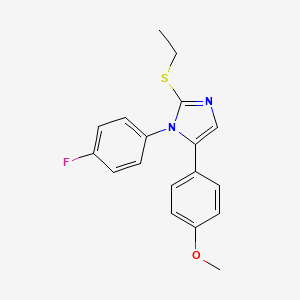
N-(4-propan-2-ylcyclohexyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-propan-2-ylcyclohexyl)prop-2-enamide, commonly known as PCE, is a chemical compound that belongs to the class of dissociative anesthetics. PCE is a derivative of cyclohexamine and is structurally similar to phencyclidine (PCP). PCE was first synthesized in the 1970s and has since been used in scientific research to study the mechanism of action and physiological effects of dissociative anesthetics.
Scientific Research Applications
Biomimetic Cyclization for Azapolycycles Synthesis
A study explored the effectiveness of enamides as polyene precursors in biomimetic cyclizations. Specifically, it demonstrated that FeCl3·6H2O could promote the cyclization of enamides into azapolycycles, such as azasteroids, with excellent yields. This indicates the potential of enamides in synthesizing complex cyclic structures relevant to pharmaceuticals and materials science (Sen & Roach, 1996).
Medium-Sized Diaza-Heterocycles Synthesis
Another application involves the synthesis of medium-sized diaza-heterocycles through the trapping of N-acyliminium ions with enamides. This method produces polyfunctionalized diaza-heterocycles of pharmacological interest, showcasing the role of enamides in facilitating the generation of bioactive compounds (Andna & Miesch, 2018).
Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives
Research has also focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally related to N-(4-propan-2-ylcyclohexyl)prop-2-enamide. These studies provide insights into the molecular structures of such compounds, which could be pivotal in the development of new materials or drugs (Özer et al., 2009).
Antibacterial Activity of Enaminone Complexes
Enaminone complexes with metals like Fe(II) and Zn(II) have been investigated for their antibacterial properties. This research underlines the potential pharmaceutical applications of enaminones in developing new antibacterial agents (Mahmud et al., 2010).
Novel Synthetic Methodologies
Enamides have been utilized in novel synthetic methodologies, including the synthesis of heterocycles via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, indicating their versatility in organic synthesis to construct complex molecules (Bacchi et al., 2005).
properties
IUPAC Name |
N-(4-propan-2-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPYFPUCADHXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)


![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)
![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)
![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)


![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)